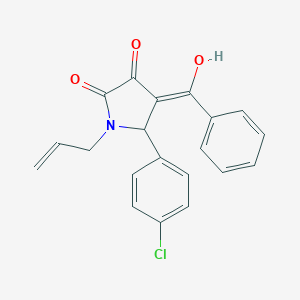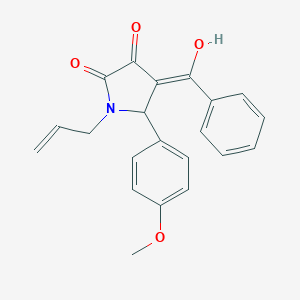
5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BBIM and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BBIM is not fully understood. However, studies have shown that it can bind to DNA and inhibit the activity of certain enzymes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BBIM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, BBIM has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of BBIM is its versatility. It can be used in a variety of scientific experiments due to its unique properties. However, one of the limitations of BBIM is its potential toxicity. Further studies are needed to determine the safety of BBIM and its potential side effects.
Future Directions
There are several future directions for the study of BBIM. One potential direction is the development of new anti-cancer drugs based on BBIM. Additionally, BBIM could be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Further research is also needed to determine the safety and potential side effects of BBIM.
Conclusion:
In conclusion, BBIM is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for the development of new drugs. Additionally, BBIM has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of BBIM and its potential applications.
Synthesis Methods
BBIM can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromobenzaldehyde with ethyl thioacetate in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 5-(4-bromobenzylidene)-3-ethyl-4-thioxo-1,3-thiazolidin-2-one, which is then treated with hydrazine hydrate to yield BBIM.
Scientific Research Applications
BBIM has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, BBIM has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11BrN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7+ |
InChI Key |
HMEAOMNCEAJNHB-JXMROGBWSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC1=S |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)




![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)

![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

